

An In-depth Technical Guide to Methyl 3-chloropropionate and its Synonyms

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Compound of Interest

Compound Name: Methyl 3-chloropropionate

Cat. No.: B1361392

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For researchers, scientists, and professionals in drug development, precise terminology and identification of chemical compounds are paramount. This guide provides a comprehensive overview of **Methyl 3-chloropropionate**, a versatile building block in organic synthesis, detailing its various synonyms, chemical identifiers, and key properties.

Chemical Identity and Synonyms

Methyl 3-chloropropionate is systematically known by its IUPAC name, methyl 3-chloropropanoate.^{[1][2][3]} However, in literature, databases, and commercial listings, it is referred to by a multitude of synonyms. Understanding these alternative names is crucial for exhaustive literature searches and accurate procurement.

The most frequently encountered synonyms include:

- Methyl 3-chloropropanoate^{[1][2][3][4][5]}
- 3-Chloropropionic acid methyl ester^{[2][6][7]}
- Methyl beta-chloropropionate^{[2][4]}
- Propanoic acid, 3-chloro-, methyl ester^{[2][3][4]}
- 3-Chloropropanoic acid methyl ester^[2]

Additional, less common synonyms and identifiers include:

- β -Chloropropionic acid methyl ester[2]
- USAF DO-7[2][7]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Methyl 3-chloropropionate** is essential for its handling, application in reactions, and for analytical purposes.

Property	Value	Source
CAS Number	6001-87-2	[1][3][4][8][9]
Molecular Formula	C ₄ H ₇ ClO ₂	[1][2][3][8]
Molecular Weight	122.55 g/mol	[1][3][8][9]
IUPAC Name	methyl 3-chloropropanoate	[1][2][3]
Boiling Point	156 °C	[3][8]
Density	1.119 - 1.2 g/cm ³	[3][8]
Flash Point	40.5 °C	[3][7]
InChI Key	GZGJIACHBCQSPC-UHFFFAOYSA-N	[1][4][9]
SMILES	COC(=O)CCCl	[1][8]

Experimental Protocols

While specific experimental protocols are highly dependent on the intended application, a general procedure for a common reaction involving **Methyl 3-chloropropionate**, such as a nucleophilic substitution, is outlined below.

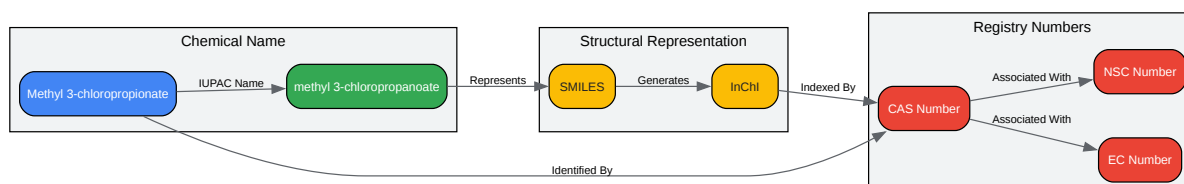
General Protocol for Nucleophilic Substitution of the Chlorine Atom:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with **Methyl 3-chloropropionate** (1 equivalent).

- **Solvent Addition:** An appropriate anhydrous solvent (e.g., acetone, acetonitrile, or DMF) is added to dissolve the starting material.
- **Nucleophile Addition:** The nucleophile (e.g., sodium azide, potassium cyanide, or an amine; 1.1-1.5 equivalents) is added portion-wise to the stirred solution.
- **Reaction Conditions:** The reaction mixture is heated to an appropriate temperature (ranging from room temperature to reflux) and monitored by a suitable analytical technique (e.g., TLC or GC-MS).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired product.

Logical Relationships of Identifiers

The various identifiers for **Methyl 3-chloropropionate** are interconnected, providing a hierarchical and cross-referenced system for its unambiguous identification. The following diagram illustrates these relationships.

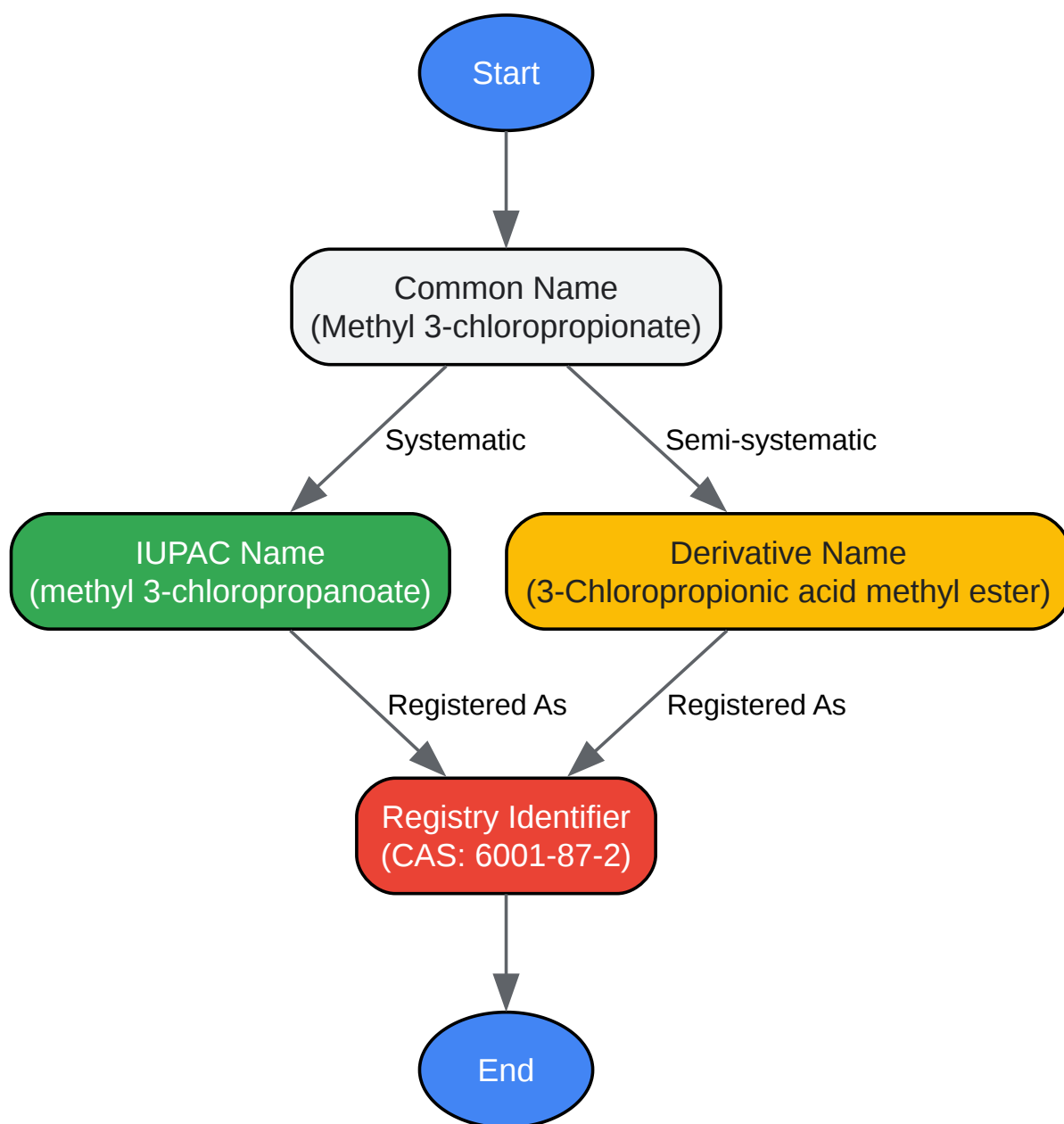


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Caption: Interconnectivity of chemical identifiers for **Methyl 3-chloropropionate**.

Synonym Classification Workflow

To streamline the identification process, synonyms can be categorized based on their nomenclature system. This workflow assists researchers in efficiently navigating chemical databases and literature.



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Caption: Workflow for classifying synonyms of **Methyl 3-chloropropionate**.

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